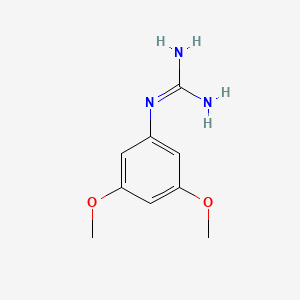

N-(3,5-dimethoxyphenyl)guanidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of guanidine derivatives involves a series of complex reactions starting from basic chemical precursors. For instance, tetramethylguanidinium-dichlorides can be synthesized from chloroformamidinium salt and diamines, leading to the formation of guanidinium chlorides and aminoguanidines, which further hydrolyze to aminoalkylureas (Tiritiris & Kantlehner, 2012). Additionally, N,N'-Dimethyl-N,N'-diphenylguanidine and its guanidinium salt demonstrate the synthesis of water-soluble aromatic layered structures (Tanatani et al., 1996).

Molecular Structure Analysis

The molecular structure of guanidine derivatives reveals intricate details about their conformations and bonding patterns. For example, the crystal structures of certain guanidinium salts show two phenyl groups located face-to-face, indicating specific structural preferences and potential for further chemical interactions (Tanatani et al., 1996).

科学的研究の応用

1. Modified Guanidines as Chiral Superbases

Modified guanidines, including those structurally related to N-(3,5-dimethoxyphenyl)guanidine, have been explored for their potential as chiral superbases. These compounds have shown utility in the preparation of 1,3-dimethyl-2-iminoimidazolidines and related guanidines through chloroamidine derivatives (Isobe, Fukuda, & Ishikawa, 2000).

2. Synthesis of N-substituted Guanidine Linked Nucleoside Dimers

N-substituted guanidine derivatives have been synthesized and incorporated into oligonucleotides. These novel dimer building blocks demonstrate the versatility of guanidine derivatives in nucleoside modifications (F. Vandendriessche et al., 1993).

3. Optimisation of Guanidine Synthesis

The synthesis process of guanidines, including those similar to this compound, has been optimized using 3,5-dimethyl-N-nitro-1-pyrazole-1-carboxamidine. This advancement offers a more efficient method for preparing a range of guanidines (Joel A. Castillo-Meléndez & B. Golding, 2004).

4. Biological Activities of Guanidine Compounds

Guanidine compounds, including derivatives of this compound, have found applications in drug discovery due to their therapeutic properties. They've been used in organocatalysis, anion recognition, and as components in pharmaceuticals and cosmetic ingredients (F. Sa̧czewski & Łukasz Balewski, 2013).

5. Application in Coordination Chemistry

Guanidine derivatives, including those similar to this compound, have been applied in coordination chemistry. They serve as neutral, N-based donor ligands, demonstrating varied coordination modes with metals and application in catalytic processes (M. P. Coles, 2006).

6. Synthesis and Biological Applications

The synthesis and diverse biological applications of guanidine compounds, akin to this compound, have been extensively studied. These compounds are significant in medicinal chemistry due to their varied biological activities (J. Shaw, D. H. Grayson, & I. Rozas, 2015).

7. Novel Approaches to Screening Guanidine Derivatives

Research has been conducted on novel approaches for screening guanidine derivatives, including those similar to this compound, for therapeutic applications. These studies encompass a wide range of pharmacological actions and potential drug development (M. K. Rauf, Imtiaz-ud-Din., & A. Badshah, 2014).

作用機序

Target of Action

The primary target of N-(3,5-dimethoxyphenyl)guanidine is Thymidylate synthase . Thymidylate synthase is an enzyme that plays a crucial role in the synthesis of deoxythymidine monophosphate (dTMP), which is essential for DNA replication and repair .

Mode of Action

It is believed to interact with its target, thymidylate synthase, leading to changes in the enzyme’s activity . This interaction could potentially inhibit the synthesis of dTMP, thereby affecting DNA replication and repair .

Biochemical Pathways

The biochemical pathways affected by this compound are related to DNA synthesis and repair . By targeting Thymidylate synthase, the compound can disrupt the production of dTMP, a critical component of DNA. This disruption can lead to downstream effects on cell proliferation and survival .

Pharmacokinetics

These properties significantly impact the bioavailability of the compound, determining how much of the drug reaches its target and how long it stays in the body .

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its impact on DNA synthesis and repair . By inhibiting Thymidylate synthase and disrupting dTMP production, the compound could potentially induce DNA damage, inhibit cell proliferation, and promote cell death .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its target .

将来の方向性

While specific future directions for “N-(3,5-dimethoxyphenyl)guanidine” are not available, pyridopyrimidines, a related class of compounds, have shown therapeutic interest and have been approved for use as therapeutics . The structures composed of a pyridopyrimidine moiety have been studied in the development of new therapies .

特性

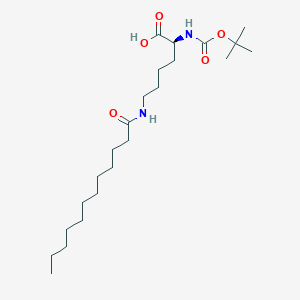

IUPAC Name |

2-(3,5-dimethoxyphenyl)guanidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2/c1-13-7-3-6(12-9(10)11)4-8(5-7)14-2/h3-5H,1-2H3,(H4,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDBWVYYYKYLWIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)N=C(N)N)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2-Methylpentyl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine dihydrochloride](/img/structure/B2492103.png)

![3-Methyl-5-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]sulfonyl-1,3-benzoxazol-2-one](/img/structure/B2492104.png)

![4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cubane-1-carboxylic acid](/img/structure/B2492105.png)

![(E)-4-{4-[(3-Methylbutanoyl)amino]anilino}-4-oxo-2-butenoic acid](/img/structure/B2492115.png)

![5-methyl-N~4~-[3-(trifluoromethyl)phenyl]-3,4-isoxazoledicarboxamide](/img/structure/B2492116.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(5-((2-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2492117.png)

![(2E)-2-cyano-N-(2,6-dimethylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide](/img/structure/B2492123.png)

![N-(2-chlorophenyl)-2-({[(1-cyanocyclohexyl)carbamoyl]methyl}(methyl)amino)acetamide](/img/structure/B2492125.png)

![N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]cyclopropanecarboxamide](/img/structure/B2492126.png)